22R-Hydroxycholesterol

Catalog No.
S569438
CAS No.
22348-64-7
M.F
C27H46O2
M. Wt
402.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
22R-Hydroxycholesterol

CAS Number

22348-64-7

Product Name

22R-Hydroxycholesterol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R)-3-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

Molecular Formula

C27H46O2

Molecular Weight

402.7 g/mol

InChI

InChI=1S/C27H46O2/c1-17(2)6-11-25(29)18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20-,21-,22+,23-,24-,25+,26-,27+/m0/s1

InChI Key

RZPAXNJLEKLXNO-GFKLAVDKSA-N

SMILES

Array

Synonyms

(22R)-22-hydroxycholesterol, 22(R)-hydroxycholesterol, 22(R)OH cholesterol, 22-hydroxycholesterol, 22-hydroxycholesterol, (3beta,20R,22R)-isomer, 22-hydroxycholesterol, (3beta,20R,22S)-isomer, 22-hydroxycholesterol, (3beta,22R)-isomer, 22-hydroxycholesterol, (3beta,22S)-isomer, 22R-hydroxycholesterol, 22S-hydroxycholesterol, cholest-5-ene-3beta,22-diol

Canonical SMILES

CC(C)CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O

Isomeric SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)[C@@H](CCC(C)C)O

The exact mass of the compound (22S)-22-hydroxycholesterol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Membrane Lipids - Sterols - Cholesterol - Oxysterols - Hydroxycholesterols - Supplementary Records. It belongs to the ontological category of 3beta-hydroxy-Delta(5)-steroid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]. However, this does not mean our product can be used or applied in the same or a similar way.

22R-Hydroxycholesterol (CAS 22348-64-7) is an endogenous oxysterol and the first stable intermediate in the CYP11A1-mediated biosynthesis of pregnenolone from cholesterol. In procurement and assay design, it is utilized for its stereospecific receptor binding, functioning as an agonist for Liver X Receptors (LXRα/β) and an inducer of Hedgehog-dependent osteogenic differentiation in mesenchymal stem cells (MSCs). Unlike generic cholesterol, which requires rate-limiting enzymatic hydroxylation, 22R-hydroxycholesterol offers direct engagement with downstream steroidogenic enzymes and sulfotransferases. This makes it a structurally precise standard for lipidomics, bone tissue engineering media formulation, and targeted metabolic assays [1].

Substituting 22R-hydroxycholesterol with generic cholesterol, racemic mixtures, or synthetic LXR agonists compromises assay reproducibility and pathway specificity. Cholesterol exhibits significantly lower binding affinity for steroidogenic transition-state enzymes and fails to spontaneously trigger LXR-mediated osteogenesis without prior enzymatic conversion. Furthermore, substitution with its stereoisomer, 22S-hydroxycholesterol, reduces binding kinetics in sulfotransferase assays, as the S-enantiomer is not the native physiological substrate. Finally, utilizing synthetic LXR agonists (such as T0901317) to replicate its effects in stem cell cultures results in off-target lipid accumulation or the active inhibition of osteoblastic differentiation, rendering the exact 22R-enantiomer necessary for accurate MSC lineage direction[1].

Stereospecific Affinity in Sulfotransferase (SULT2B1b) Kinetics

In enzymatic assays evaluating cytosolic sulfotransferase 2B1b (SULT2B1b), 22R-hydroxycholesterol demonstrates a stereospecific binding profile compared to its synthetic enantiomer, 22S-hydroxycholesterol. Quantitative kinetic analysis reveals that SULT2B1b has a Km of 1.0 µM for the 22R-isomer, compared to a Km of 11.7 µM for the 22S-isomer. This 11.7-fold difference in substrate affinity underscores the necessity of procuring the pure R-enantiomer for metabolic profiling, as racemic mixtures or S-isomer substitutions will artificially depress catalytic efficiency and skew pharmacokinetic modeling [1].

Evidence DimensionEnzyme Michaelis constant (Km) for SULT2B1b
Target Compound DataKm = 1.0 ± 0.01 µM
Comparator Or Baseline22S-hydroxycholesterol (Km = 11.7 ± 1.6 µM)
Quantified Difference11.7-fold higher affinity (lower Km) for the 22R-isomer
ConditionsIn vitro sulfation assay using 6His-SULT2B1b-S348D

Procuring the exact 22R stereoisomer is critical for lipidomic and enzymatic assays, as using the S-isomer or a racemic mix will result in an order-of-magnitude error in reaction kinetics.

CYP11A1 Binding Affinity and Steroidogenic Bypass

22R-hydroxycholesterol is the direct product of the first hydroxylation step by CYP11A1 and serves as a substrate for studying the subsequent cleavage steps compared to baseline cholesterol. In the presence of the redox partner adrenodoxin, CYP11A1 exhibits a dissociation constant (Kd) of 78 nM for 22R-hydroxycholesterol, whereas its affinity for cholesterol decreases to a Kd of 1.38 μM. This represents a 17.7-fold stronger binding affinity for the 22R-intermediate. For researchers isolating the C20-22 bond cleavage mechanism or designing cell-free steroidogenesis systems, utilizing 22R-hydroxycholesterol bypasses the rate-limiting initial hydroxylation, ensuring synchronous pregnenolone synthesis [1].

Evidence DimensionDissociation constant (Kd) for CYP11A1 (with adrenodoxin)
Target Compound DataKd = 78 nM
Comparator Or BaselineBaseline cholesterol (Kd = 1.38 μM / 1380 nM)
Quantified Difference17.7-fold higher binding affinity for 22R-hydroxycholesterol
ConditionsCYP11A1-adrenodoxin complex binding assay

Enables researchers to bypass the rate-limiting step of cholesterol side-chain cleavage, providing a highly efficient, synchronous precursor for downstream pregnenolone biosynthesis assays.

Osteogenic Differentiation Efficacy vs. Synthetic LXR Agonists

While 22R-hydroxycholesterol acts as a natural Liver X Receptor (LXR) agonist, its procurement value in stem cell media lies in its specific ability to induce osteogenic differentiation without the adverse effects of synthetic alternatives. Studies on marrow stromal cells demonstrate that natural osteogenic oxysterols like 22R-hydroxycholesterol activate Hedgehog signaling and promote osteoblast formation. In contrast, equivalent concentrations (1 to 5 μM) of the synthetic LXR agonist T0901317 fail to induce the Gli-luciferase reporter and actively inhibit osteoblastic differentiation. Therefore, 22R-hydroxycholesterol cannot be substituted with standard synthetic LXR ligands when formulating media for bone tissue engineering [1].

Evidence DimensionOsteoblastic differentiation induction in MSCs
Target Compound DataInduces osteogenic differentiation and activates Hedgehog signaling
Comparator Or BaselineSynthetic LXR agonist T0901317 (1-5 μM)
Quantified DifferenceComplete reversal of outcome (osteogenesis induction vs. active inhibition)
ConditionsM2-10B4 marrow stromal cell cultures

Prevents catastrophic failure in stem cell differentiation workflows by ensuring the media supplement promotes bone formation rather than inhibiting it.

Mesenchymal Stem Cell (MSC) Osteogenic Differentiation Media

Due to its ability to activate the Hedgehog signaling pathway while avoiding the anti-osteogenic effects of synthetic LXR agonists like T0901317, 22R-hydroxycholesterol is utilized as a supplement for MSC culture media. It is procured for bone tissue engineering and regenerative medicine research where directing progenitor cells toward an osteoblast lineage is the primary objective [1].

Cell-Free Steroidogenesis and CYP11A1 Kinetic Assays

With a binding affinity (Kd = 78 nM) 17.7 times stronger than baseline cholesterol in the presence of adrenodoxin, 22R-hydroxycholesterol is the selected precursor for isolating the later stages of steroid hormone biosynthesis. It allows researchers to bypass the rate-limiting first hydroxylation step, making it essential for precise kinetic modeling of the C20-22 bond cleavage by cytochrome P450scc[2].

Stereospecific Standard for Lipidomics and Sulfotransferase Profiling

Given the strict stereospecificity of enzymes like SULT2B1b—which shows an 11.7-fold preference for the 22R-isomer over the 22S-isomer—pure 22R-hydroxycholesterol is required as an analytical standard. It is used in mass spectrometry (LC-MS) and enzymatic assays to accurately quantify endogenous oxysterol levels and evaluate the pharmacokinetic processing of cholesterol metabolites without the confounding artifacts introduced by racemic mixtures [3].

Physical Description

Solid

XLogP3

7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

402.349780706 Da

Monoisotopic Mass

402.349780706 Da

Heavy Atom Count

29

Wikipedia

22R-Hydroxycholesterol

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cholesterol and derivatives [ST0101]

Dates

Last modified: 08-15-2023

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